molecular formula C6H14O2 B1353512 2,2-Dimethylbutane-1,4-diol CAS No. 32812-23-0

2,2-Dimethylbutane-1,4-diol

Cat. No.: B1353512
CAS No.: 32812-23-0
M. Wt: 118.17 g/mol
InChI Key: GQSZUUPRBBBHRI-UHFFFAOYSA-N
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Description

2,2-Dimethylbutane-1,4-diol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone. This compound is known for its unique structure, where two methyl groups are attached to the second carbon of the butane chain, resulting in its name.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2,2-Dimethylbutane-1,4-diol involves the reduction of 2,2-Dimethylsuccinic acid. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of precursor compounds under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2,2-Dimethylbutane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutane-1,4-diol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, facilitating its incorporation into larger molecular structures. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and outcomes of these reactions .

Comparison with Similar Compounds

    1,4-Butanediol: A straight-chain diol with similar hydroxyl functionality but without the methyl substitutions.

    2,2-Dimethyl-1,3-propanediol: Another diol with a similar structure but differing in the position of hydroxyl groups.

Uniqueness: 2,2-Dimethylbutane-1,4-diol’s uniqueness lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity, solubility, and overall stability in various chemical environments .

Properties

IUPAC Name

2,2-dimethylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSZUUPRBBBHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447090
Record name 2,2-dimethylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32812-23-0
Record name 2,2-dimethylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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